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molecular formula C8H11Br2NO B8550111 2-Bromo-4-methoxy-6-methylaniline hydrobromide

2-Bromo-4-methoxy-6-methylaniline hydrobromide

Cat. No. B8550111
M. Wt: 296.99 g/mol
InChI Key: CIXSUIGYYZQSLG-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

4-Methoxy-2-methylaniline (9.30 ml, 72.9 mmol) in chloroform (250 ml ) at 0° C. was added a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise over ca. 3 h. The reaction mixture was concentrated, diluted with dichloromethane and concentrated, diluted again with diethyl ether and concentrated, and dried under high vacuum to give 18.5 g of 2-bromo-4-methoxy-6-methylaniline hydrobromide (85%). LC/MS (HPLC method 3): tR=1.395 min, 216.03(MH)+.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[Br:11]Br>C(Cl)(Cl)Cl>[BrH:11].[Br:11][C:8]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]([CH3:10])[C:6]=1[NH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
9.3 mL
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
3.76 mL
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted again with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
Br.BrC1=C(N)C(=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 170.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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